

Application Notes and Protocols for MRT00033659 in Kinase Activity Assays

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Compound of Interest

Compound Name: MRT00033659

Cat. No.: B609328

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT00033659 is a potent, broad-spectrum inhibitor of Casein Kinase 1 (CK1) and Checkpoint Kinase 1 (CHK1).^{[1][2][3][4]} As a pyrazolo-pyridine analog, it plays a significant role in inducing the activation of the p53 pathway and the destabilization of the E2F-1 transcription factor.^{[1][2][3][4]} These characteristics make **MRT00033659** a valuable tool for cancer research and drug development, particularly in studying cell cycle regulation and DNA damage response. Protein kinases are crucial in cellular signaling pathways, and their dysregulation is often linked to diseases like cancer.^{[5][6][7][8]}

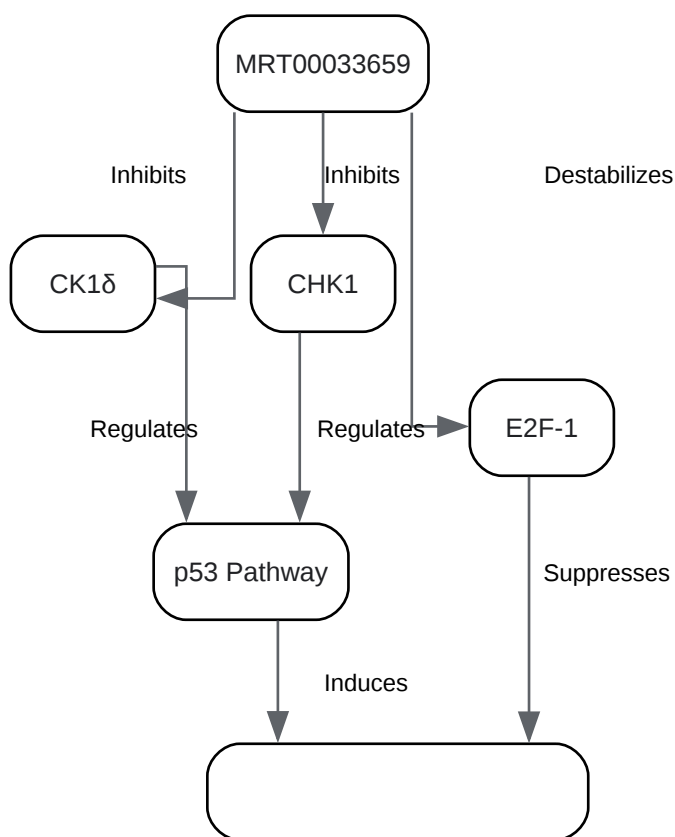
These application notes provide detailed protocols for utilizing **MRT00033659** in in-vitro kinase activity assays to determine its inhibitory effects on target kinases.

Product Information

Characteristic	Value	Reference
Compound Name	MRT00033659	[1][2]
Synonyms	MRT 00033659, MRT-00033659	[1]
CAS Number	1401731-54-1	[1]
Molecular Formula	C15H14N4O	[4]
Molecular Weight	266.30 g/mol	[4]
Purity	≥99%	[4]
Appearance	Solid	[4]
Solubility	Unstable in solutions; fresh preparation is recommended.	[1]

Mechanism of Action

MRT00033659 functions as an ATP-competitive inhibitor for its target kinases. By binding to the ATP-binding pocket of CK1 and CHK1, it prevents the phosphorylation of their respective substrates. This inhibition leads to the activation of the p53 tumor suppressor pathway and destabilization of the E2F-1 transcription factor, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.



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Caption: Mechanism of action of **MRT00033659**.

Target Kinase Information and IC50 Values

MRT00033659 has been demonstrated to potently inhibit the following kinases:

Target Kinase	IC50 Value	Reference
Chk1	0.23 μ M	[1] [2] [3] [4]
CK1 δ	0.9 μ M	[1] [2] [3] [4]

Note: It is important to note that **MRT00033659** does not inhibit p38 α MAPK.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Cellular Activity

In cellular assays using A375 cells, **MRT00033659** has shown the following activities:

Concentration Range	Incubation Time	Observed Effect	Reference
5 - 40 μ M	48 hours	Significant reduction in cell number.	[1] [3] [4]
1 - 80 μ M	48 hours	Induction of substantial cell death starting from 5 μ M.	[1] [3] [4]
0.2 - 80 μ M	48 hours	Robust and sustained stabilization of p53, MDM2, and p21 proteins.	[1] [3] [4]
0.2 - 5 μ M	48 hours	Destabilization of E2F-1.	[1] [3] [4]

Protocol: In-Vitro Kinase Activity Assay

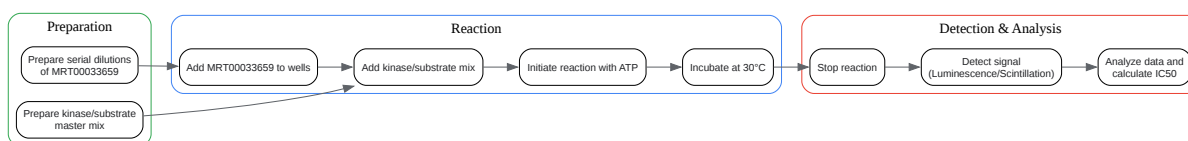
This protocol provides a general framework for assessing the inhibitory activity of **MRT00033659** against its target kinases, CK1 δ and CHK1. This assay can be adapted for various detection methods, including radiometric assays using [γ - 32 P]ATP or non-radioactive methods like ADP-Glo™ or Z'-LYTE™.

Materials and Reagents

- Recombinant human CK1 δ or CHK1 enzyme
- Kinase-specific substrate (e.g., Casein for CK1 δ , CHKtide for CHK1)
- **MRT00033659** (freshly prepared stock solution in DMSO)
- ATP
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
- [γ - 32 P]ATP (for radiometric assay)

- ADP-Glo™ Kinase Assay Kit (Promega) or Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific) for non-radioactive detection
- 96-well plates
- Plate reader capable of luminescence detection or scintillation counting

Experimental Workflow



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Caption: In-vitro kinase assay workflow.

Detailed Protocol Steps

- Preparation of **MRT00033659** Dilutions:
 - Prepare a 10 mM stock solution of **MRT00033659** in 100% DMSO. Note: Due to the instability of the compound in solution, it is crucial to prepare this fresh for each experiment.^[1]
 - Perform serial dilutions of the stock solution in kinase assay buffer to achieve the desired final concentrations for the assay. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 value accurately.
- Kinase Reaction Setup:
 - In a 96-well plate, add 5 µL of the diluted **MRT00033659** to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

- Prepare a master mix containing the recombinant kinase (e.g., 5-10 ng of CK1δ or CHK1) and its specific substrate (e.g., 0.2 mg/mL Casein or 100 μM CHKtide) in kinase assay buffer.
- Add 20 μL of the kinase/substrate master mix to each well.
- Pre-incubate the plate at room temperature for 10 minutes.
- Initiation and Incubation of Kinase Reaction:
 - Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be close to the K_m value for the specific kinase to ensure accurate IC_{50} determination. For radiometric assays, include [γ - ^{32}P]ATP.
 - Initiate the kinase reaction by adding 5 μL of the ATP solution to each well.
 - Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Detection of Kinase Activity:
 - For Radiometric Assay:
 - Stop the reaction by adding 10 μL of 3% phosphoric acid.
 - Spot 20 μL of the reaction mixture onto P81 phosphocellulose paper.
 - Wash the paper three times for 5 minutes each in 75 mM phosphoric acid and once in acetone.
 - Allow the paper to dry and measure the incorporated radioactivity using a scintillation counter.
 - For ADP-Glo™ Assay:
 - Stop the kinase reaction by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

- Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- For Z'-LYTE™ Assay:
 - Follow the manufacturer's protocol for adding the development reagent and stop reagent.
 - Measure the fluorescence ratio.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of **MRT00033659** relative to the positive control (100% activity) and negative control (0% activity).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting

Issue	Possible Cause	Solution
High background signal	Non-specific binding of ATP or substrate.	Optimize washing steps (for radiometric assay). Ensure purity of reagents.
Low signal-to-noise ratio	Insufficient enzyme activity or suboptimal assay conditions.	Increase enzyme concentration or incubation time. Optimize buffer components (pH, MgCl ₂ concentration).
Inconsistent results	Instability of MRT00033659. Pipetting errors.	Always use freshly prepared MRT00033659 solution. Use calibrated pipettes and ensure proper mixing.
IC50 value differs from literature	Different assay conditions (ATP concentration, enzyme source, substrate).	Standardize assay conditions. Ensure ATP concentration is at or near the K _m for the kinase.

Conclusion

MRT00033659 is a valuable chemical probe for studying the roles of CK1 and CHK1 in cellular processes. The provided protocols offer a comprehensive guide for researchers to effectively utilize this inhibitor in in-vitro kinase activity assays. Careful attention to experimental details, particularly the fresh preparation of the compound, is essential for obtaining reliable and reproducible results.

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